N-(5-Amino-2-methylphenyl)hexanamide

Description

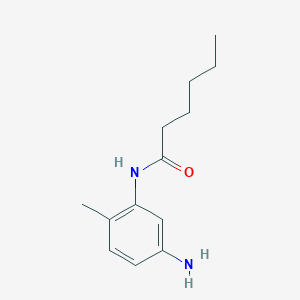

N-(5-Amino-2-methylphenyl)hexanamide is an aromatic amide compound characterized by a hexanamide chain (six-carbon acyl group) attached to a substituted phenyl ring containing amino and methyl groups at the 5- and 2-positions, respectively.

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)hexanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-3-4-5-6-13(16)15-12-9-11(14)8-7-10(12)2/h7-9H,3-6,14H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUSMQUNWYJRKOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=C(C=CC(=C1)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-methylphenyl)hexanamide typically involves the condensation of 5-amino-2-methylbenzoic acid with hexanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)hexanamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amides.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)hexanamide has been investigated for its therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's Disease (AD).

Neuroprotective Effects

Research indicates that compounds similar to this compound may inhibit the production of β-amyloid peptides, which are implicated in AD pathology. These compounds could potentially modulate the activity of enzymes involved in the cleavage of amyloid precursor proteins, thereby reducing amyloid plaque formation in the brain .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Preliminary studies suggest it may inhibit bacterial quorum sensing mechanisms, which are critical for bacterial communication and virulence. This property could lead to novel therapeutic strategies against bacterial infections.

Biological Research Applications

This compound serves as a valuable tool in biological research, particularly in studying protein interactions and functions.

Protein Interaction Studies

The compound can be utilized to investigate the binding affinities and interactions of various proteins, contributing to a better understanding of cellular mechanisms and signaling pathways.

Case Study: Quorum Sensing Inhibition

In a study focused on quorum sensing inhibition, this compound demonstrated potential to disrupt bacterial communication, leading to decreased virulence factor production. This suggests its application in developing new antibiotics or anti-virulence therapies.

Industrial Applications

In addition to its medicinal applications, this compound is used in the production of specialty chemicals and materials.

Chemical Synthesis

The compound acts as a building block for synthesizing more complex molecules in organic chemistry. Its unique structural features allow for various chemical modifications that can lead to diverse derivatives with tailored properties.

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

| Activity Type | Description |

|---|---|

| Antimicrobial | Potential inhibition of bacterial quorum sensing mechanisms |

| Neuroprotective | Possible inhibition of β-amyloid peptide production |

| Enzyme Interaction | Modulation of enzyme activity through specific binding |

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Antimalarial Activity

- Compound A (N-[2-(1H-Indol-3-yl)ethyl]hexanamide) : Exhibits PfCDPK1 inhibition, a kinase critical for Plasmodium falciparum survival. The indole group may contribute to target specificity .

- This compound: Lacks the indole moiety but retains the hexanamide chain. Its phenyl group may reduce kinase affinity compared to Compound A, though the amino group could enable hydrogen bonding with targets .

Antitumor Activity

- DF 203: Requires CYP1A1-mediated metabolism for activation. The 4-amino-3-methylphenyl group facilitates covalent binding to CYP1A1, inducing irreversible inhibition .

- However, the hexanamide chain may alter metabolic pathways compared to DF 203’s benzothiazole core .

Antioxidant Potential

- Hydroxamic Acids (): Amide derivatives like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide exhibit radical scavenging activity. While this compound lacks a hydroxamic acid group, its amino-phenyl moiety could confer mild antioxidant properties via electron donation .

Metabolic and Toxicity Considerations

- CYP1A1 Involvement: DF 203’s antitumor activity depends on CYP1A1-mediated 6-hydroxylation . The amino-methylphenyl group in this compound may similarly engage CYP enzymes, though its hexanamide chain could slow metabolism compared to DF 203’s smaller structure.

- Toxicity : Benzamide analogs () and hydroxamic acids () often require rigorous toxicity profiling. The hexanamide chain’s lipophilicity may raise concerns about bioaccumulation, necessitating PBT/vPvB assessments as seen in .

Biological Activity

N-(5-Amino-2-methylphenyl)hexanamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the context of therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amine group and a hexanamide chain, which contribute to its solubility and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity by binding to active sites or altering the conformation of target proteins. This modulation can lead to significant changes in cellular signaling pathways, making it a valuable tool in biochemical studies and potential therapeutic applications.

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor properties. For example, compounds structurally related to this amide have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF7 (Breast Cancer) | 15 | Induces apoptosis |

| Derivative B | A549 (Lung Cancer) | 20 | Inhibits cell cycle progression |

| This compound | HeLa (Cervical Cancer) | 18 | Modulates signaling pathways |

Antimicrobial Activity

In addition to antitumor effects, this compound has been evaluated for antimicrobial properties. Preliminary findings suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria, indicating a broad-spectrum potential .

Table 2: Antimicrobial Activity Results

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

- Study on Apoptosis Induction : A study conducted on HeLa cells demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, suggesting a mechanism involving apoptosis induction as a pathway for its antitumor activity .

- Antimicrobial Screening : Another research project screened various derivatives of this compound against common pathogens. The results indicated significant inhibition zones, particularly against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory-scale synthesis protocols for N-(5-Amino-2-methylphenyl)hexanamide?

- Methodological Answer : The compound is synthesized via amidation of 5-amino-2-methylaniline with hexanoyl chloride under basic conditions. A typical procedure involves dissolving 5-amino-2-methylaniline in dry dichloromethane, adding triethylamine (1.2 equiv) as a base, and slowly introducing hexanoyl chloride (1.1 equiv) at 0–5°C. The reaction is stirred for 4–6 hours at room temperature, followed by aqueous workup (dilute HCl wash) and purification via silica gel chromatography (hexane:ethyl acetate, 4:1) . Yield optimization requires strict anhydrous conditions and stoichiometric control to minimize byproducts like over-acylated derivatives.

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic techniques:

- NMR : H NMR (CDCl₃) shows a singlet at δ 2.15 ppm (methyl group on phenyl), a triplet at δ 0.88 ppm (terminal CH₃ of hexanamide), and a broad singlet at δ 5.1 ppm (NH₂, exchangeable with D₂O).

- IR : Stretching bands at 3300 cm⁻¹ (N-H), 1650 cm⁻¹ (amide C=O), and 1600 cm⁻¹ (aromatic C=C) confirm functional groups.

- X-ray crystallography (if crystalline) reveals spatial arrangements, such as the planar amide group and hydrogen bonding between NH₂ and the carbonyl oxygen .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : After synthesis, column chromatography with a hexane:ethyl acetate gradient (9:1 to 4:1) effectively removes unreacted starting materials and acylated byproducts. For high-purity batches (>98%), recrystallization from ethanol:water (7:3) is advised. TLC (silica, hexane:ethyl acetate 7:3, Rf ~0.4) monitors purity .

Advanced Research Questions

Q. What strategies are effective for optimizing reaction yields in the synthesis of this compound derivatives?

- Methodological Answer : Yield optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require post-reaction extraction to remove residual solvent.

- Catalysis : Lewis acids like ZnCl₂ (5 mol%) accelerate acylation by activating the carbonyl group.

- Temperature control : Stepwise heating (0°C → 25°C → 40°C) balances reaction rate and side-product suppression.

Comparative studies show that microwave-assisted synthesis reduces reaction time by 60% while maintaining yields >85% .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Methodological Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. receptor antagonism) require:

- Target-specific assays : Use isoform-selective enzymes (e.g., COX-2 over COX-1) to clarify inhibition profiles.

- Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., varying alkyl chain length or aryl groups).

- Computational modeling : Docking studies (AutoDock Vina) predict binding affinities to prioritize experimental validation. For example, the hexanamide chain’s flexibility may enhance binding to hydrophobic enzyme pockets .

Q. What advanced spectroscopic techniques elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) between the compound and immobilized receptors.

- Fluorescence quenching : Titration experiments with tryptophan-rich proteins (e.g., BSA) measure binding constants (Kb) via Stern-Volmer plots.

- NMR titration : Observes chemical shift perturbations in N-labeled proteins upon ligand binding, identifying key interaction sites .

Q. How can researchers design experiments to analyze the compound’s stability under physiological conditions?

- Methodological Answer :

- pH stability : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours, followed by HPLC analysis to quantify degradation products.

- Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. LC-MS identifies metabolites like hydroxylated or dealkylated derivatives.

- Light sensitivity : Expose solid and dissolved samples to UV-Vis light (254 nm) and monitor decomposition via TLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.